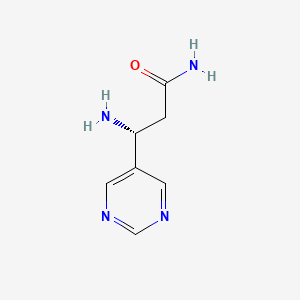

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-pyrimidin-5-ylpropanamide |

InChI |

InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12)/t6-/m1/s1 |

InChI Key |

HPABKHKQNAYWBR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=C(C=NC=N1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=C(C=NC=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Asymmetric Synthesis and Methodological Advancements for 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide

Enantioselective Synthetic Routes and Strategies

The creation of the chiral center in (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide can be achieved through several powerful asymmetric techniques. These methods are designed to favor the formation of one enantiomer over the other, leading to a product with high optical purity. The principal strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches to the (3R) Stereocenter

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This approach is reliable and has been widely used in the synthesis of chiral amines and their derivatives. osi.lv

For the synthesis of this compound, a common strategy involves the diastereoselective addition of a nucleophile to an imine derived from a chiral auxiliary. One of the most effective chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, developed by Ellman. osi.lv The synthesis would commence with the condensation of pyrimidine-5-carbaldehyde (B119791) with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The subsequent addition of a suitable propanamide enolate equivalent to this imine would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. The final step involves the acidic cleavage of the sulfinyl group to afford the desired this compound.

Another widely used class of chiral auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. In this approach, an N-acylated oxazolidinone can be subjected to a diastereoselective amination reaction. For instance, an N-cinnamoyl oxazolidinone derived from a pyrimidine-substituted acrylic acid could undergo a conjugate addition of an amine source, with the stereoselectivity being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would furnish the desired product. researchgate.net

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of a β-Amino Amide This table is illustrative and based on typical results for similar substrates.

| Entry | Chiral Auxiliary | Amine Source | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-tert-Butanesulfinamide | Lithium enolate of N,N-dimethylacetamide | >95:5 | 85 |

| 2 | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Lithium bis(trimethylsilyl)amide | 90:10 | 78 |

Asymmetric Catalysis in the Construction of the Propanamide Backbone

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Transition metal catalysis, particularly asymmetric hydrogenation, is a powerful tool for establishing stereocenters.

A plausible route to this compound via asymmetric catalysis would involve the hydrogenation of a prochiral enamide precursor. This precursor, a β-(pyrimidin-5-yl)-β-enaminopropanamide, can be synthesized from a corresponding β-ketoamide. The key step is the asymmetric hydrogenation of the carbon-carbon double bond, catalyzed by a chiral transition metal complex, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. nih.govrsc.org Ligands such as DuPhos, BINAP, or Josiphos are known to induce high enantioselectivity in such transformations. nih.gov The choice of ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 2: Asymmetric Hydrogenation of a β-Enamido Ester Precursor This table is illustrative and based on typical results for similar substrates.

| Entry | Catalyst (Ligand) | Solvent | Pressure (atm) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | [Rh(COD)₂(Et-DuPhos)]BF₄ | Methanol | 10 | 98 |

| 2 | Ru(OAc)₂(BINAP) | Ethanol | 50 | 95 |

| 3 | [Ir(COD)Cl]₂/(S,S)-f-Binaphane | Toluene | 20 | 97 |

Biocatalytic Transformations for Stereoselective Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral amines, transaminases (TAs) are particularly relevant. nih.govmdpi.com

A biocatalytic route to this compound would involve the asymmetric amination of a prochiral ketone precursor, 3-oxo-3-(pyrimidin-5-yl)propanamide. An (R)-selective transaminase can catalyze the transfer of an amino group from a suitable amine donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate, yielding the desired (3R)-amino amide with high enantiomeric purity. The success of this approach hinges on identifying or engineering a transaminase with high activity and selectivity for the specific substrate. Modern protein engineering techniques, such as directed evolution and rational design, have greatly expanded the substrate scope and catalytic efficiency of transaminases. rsc.org

Table 3: Biocatalytic Transamination for Chiral Amine Synthesis This table is illustrative and based on typical results for similar substrates.

| Entry | Enzyme (Source) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Transaminase (Vibrio fluvialis) | Isopropylamine | >99 | >99 (R) |

| 2 | Transaminase (Arthrobacter sp.) | L-Alanine | 95 | 98 (R) |

| 3 | Engineered Transaminase | D-Alanine | >99 | >99 (R) |

Precursor Design and Synthetic Pathways to Key Intermediates of this compound

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors. For the chiral auxiliary and asymmetric catalysis routes, pyrimidine-5-carbaldehyde and 3-oxo-3-(pyrimidin-5-yl)propanamide are crucial starting materials.

Pyrimidine-5-carbaldehyde can be synthesized from commercially available pyrimidine (B1678525) derivatives through various methods, including the oxidation of 5-(hydroxymethyl)pyrimidine (B107350) or the reduction of pyrimidine-5-carbonitrile.

The β-ketoamide precursor, 3-oxo-3-(pyrimidin-5-yl)propanamide, can be prepared through a Claisen condensation reaction between a pyrimidine-5-carboxylate ester and the enolate of an N,N-disubstituted acetamide. Subsequent hydrolysis and amidation would yield the desired precursor.

For the asymmetric hydrogenation approach, the β-(pyrimidin-5-yl)-β-enaminopropanamide precursor can be synthesized by the condensation of 3-oxo-3-(pyrimidin-5-yl)propanamide with a suitable amine, followed by dehydration.

Optimization of Stereoselectivity and Yield in Laboratory Syntheses

Achieving high stereoselectivity and chemical yield is a primary goal in any synthetic endeavor. For the synthesis of this compound, several factors can be optimized.

In chiral auxiliary-mediated approaches, the choice of the auxiliary itself is critical. The steric and electronic properties of the auxiliary influence the facial selectivity of the nucleophilic addition. Reaction conditions such as temperature, solvent, and the nature of the counter-ion of the nucleophile can also have a significant impact on the diastereoselectivity. numberanalytics.com Lower temperatures generally lead to higher selectivity.

For asymmetric catalysis, the ligand-metal combination is paramount. Fine-tuning the electronic and steric properties of the chiral ligand can dramatically improve enantioselectivity. Screening a library of ligands is a common practice to identify the optimal catalyst for a specific substrate. Other parameters that require optimization include hydrogen pressure, reaction temperature, solvent, and the presence of additives.

In biocatalytic transformations, the choice of enzyme is the most critical factor. Once a suitable enzyme is identified, reaction conditions such as pH, temperature, substrate and co-substrate concentration, and the use of co-solvents need to be optimized to maximize both the reaction rate and the stereoselectivity.

Development of Novel Synthetic Methodologies Applicable to Pyrimidine-Substituted Chiral Amines

The field of asymmetric synthesis is continuously evolving, with new methodologies being developed to address the challenges associated with the synthesis of complex chiral molecules. For pyrimidine-substituted chiral amines, several emerging areas hold promise.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral Brønsted acids or bases can be employed to activate substrates and control the stereochemical outcome of reactions such as Mannich-type additions to form β-amino carbonyl compounds.

Furthermore, photoredox catalysis combined with chiral catalysts is a rapidly developing field that enables novel transformations under mild conditions. This approach could potentially be applied to the asymmetric amination of C-H bonds adjacent to the pyrimidine ring, offering a more direct route to the target molecule.

The development of novel chiral ligands for transition metal catalysis continues to be an active area of research. Ligands with unique structural motifs can offer improved reactivity and selectivity for challenging substrates like those containing heterocyclic moieties. These advancements will undoubtedly facilitate the synthesis of this compound and other structurally related chiral amines with greater efficiency and precision.

Advanced Structural Characterization and Stereochemical Analysis of 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide, this technique would unequivocally confirm the 'R' configuration at the chiral carbon atom. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the propanamide backbone and the orientation of the pyrimidin-5-yl substituent.

However, a thorough search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Consequently, no experimental data on its crystal structure, molecular conformation, or absolute configuration from this method is available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Elucidation

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for investigating the stereochemistry of chiral molecules in solution. ECD provides information about the electronic transitions in a chiral molecule, while VCD probes the stereochemical environment of vibrational modes. For this compound, these methods could be used to confirm the absolute configuration by comparing experimental spectra with theoretical calculations.

Despite the utility of these techniques, no published ECD or VCD spectra for this compound could be located. As a result, there is no available chiroptical data to discuss its stereochemical features in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would provide detailed information about the chemical environment of each atom, the connectivity of the molecule, and through-space interactions that can help define its conformation in solution. For this compound, specific chemical shifts and coupling constants would be characteristic of its unique structure.

While general NMR data for pyrimidine (B1678525) and amino acid derivatives exist, specific, detailed NMR spectral data and assignments for this compound are not available in the scientific literature. Without such data, a detailed analysis of its conformational and configurational properties in solution using NMR is not possible.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Additionally, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information. For this compound, HRMS would confirm its elemental composition, and analysis of its fragmentation would likely show characteristic losses of the amide and amino groups, as well as fragmentation of the pyrimidine ring.

A search of mass spectrometry databases and the literature did not provide any specific HRMS data or fragmentation analysis for this compound. Therefore, experimental confirmation of its molecular formula and a discussion of its specific fragmentation pathways cannot be presented.

Advanced Spectroscopic Techniques for Analyzing Molecular Interactions and Solution Behavior

Advanced spectroscopic techniques, such as variable-temperature NMR, fluorescence spectroscopy, or specialized IR techniques, can be employed to study the molecular interactions and behavior of a compound in solution. These studies can provide insights into phenomena such as hydrogen bonding, aggregation, and interactions with other molecules. For this compound, such studies could elucidate how the amino, amide, and pyrimidine moieties participate in intermolecular interactions.

There are no published studies using advanced spectroscopic techniques to investigate the molecular interactions or solution behavior of this compound. Consequently, there is no research to report on these aspects of its chemical properties.

Chemical Reactivity and Mechanistic Investigations of 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide

Reactivity of the Pyrimidine (B1678525) Moiety in Diverse Chemical Transformations

The pyrimidine ring is a π-deficient heteroaromatic system, which significantly influences its reactivity. The two nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms electron-poor and generally resistant to electrophilic attack.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon in the ring. For (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide, the C5 position is already substituted, meaning that further electrophilic substitution on the ring would likely require harsh conditions and may lead to a mixture of products or decomposition. However, activating groups on the pyrimidine ring can facilitate electrophilic substitution.

Nucleophilic Aromatic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. In the case of this compound, the pyrimidine ring is unsubstituted at these positions. Therefore, direct nucleophilic substitution is unlikely unless a leaving group is introduced at one of these positions.

Metal-Catalyzed Cross-Coupling Reactions: A common strategy for the functionalization of pyrimidine rings is through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions typically require a halogenated pyrimidine precursor. If this compound were to be synthesized from a halogenated pyrimidine, the halogen could be strategically placed at the C2, C4, or C6 positions to allow for subsequent carbon-carbon or carbon-heteroatom bond formation.

Table 1: General Reactivity of the Pyrimidine Ring

| Reaction Type | Reactivity | Position(s) of Attack | Notes |

| Electrophilic Aromatic Substitution | Low | C5 | The C5 position is the most electron-rich. |

| Nucleophilic Aromatic Substitution | High (with leaving group) | C2, C4, C6 | The electron-deficient nature of the ring facilitates nucleophilic attack. |

| Metal-Catalyzed Cross-Coupling | High (with halide) | C2, C4, C6 | A versatile method for pyrimidine functionalization. |

Chemical Transformations Involving the Amide and Primary Amino Functional Groups

The amide and primary amino groups in this compound are key sites for a variety of chemical transformations.

Reactions of the Primary Amino Group: The primary amino group is a versatile functional handle for derivatization. It can undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactions of the Amide Group: The amide group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Intramolecular Reactions: The proximity of the amino and amide groups allows for the possibility of intramolecular cyclization reactions under certain conditions, potentially leading to the formation of cyclic structures such as lactams.

Table 2: Potential Chemical Transformations of the Amide and Amino Groups

| Functional Group | Reaction Type | Reagents | Product |

| Primary Amino | Acylation | Acyl chloride, base | N-acylated derivative |

| Primary Amino | Alkylation | Alkyl halide, base | N-alkylated derivative |

| Primary Amino | Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-alkylated derivative |

| Amide | Hydrolysis (Acidic) | H3O+, heat | Carboxylic acid, Ammonium salt |

| Amide | Hydrolysis (Basic) | OH-, heat | Carboxylate, Ammonia |

| Amide | Reduction | LiAlH4, then H2O | Amine |

Elucidation of Reaction Mechanisms for Derivatization and Synthetic Elaborations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations of this compound.

Mechanism of Pyrimidine Functionalization: As previously mentioned, nucleophilic aromatic substitution on a pyrimidine ring typically proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is key to the reaction's feasibility. Computational studies can be employed to predict the most likely sites of nucleophilic attack and the energy barriers for these reactions.

Mechanism of Amide and Amino Group Reactions: The mechanisms of the reactions of the amide and amino groups are well-established. For example, the acylation of the primary amino group proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.

Computational Modeling: In the absence of extensive experimental data for this specific molecule, computational chemistry, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition state energies, and the relative stability of intermediates and products. These theoretical studies can guide the rational design of synthetic routes and the prediction of reactivity.

Solvent Effects and Their Influence on Reactivity and Conformation

The choice of solvent can have a profound impact on the reactivity and conformation of this compound.

Solvent Polarity: The polarity of the solvent can influence the rates of reactions by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, such as nucleophilic aromatic substitution, polar solvents are generally preferred.

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors or acceptors can interact with the nitrogen atoms of the pyrimidine ring, the amino group, and the amide group. These interactions can affect the nucleophilicity and electrophilicity of these functional groups and thus influence reaction outcomes.

Conformational Effects: The solvent can also influence the conformational preferences of the molecule. The flexible propanamide side chain can adopt different conformations in different solvents due to varying degrees of solvation and intramolecular hydrogen bonding possibilities. Computational studies on related β-amino acids suggest that solvation generally stabilizes various conformations and that intramolecular hydrogen bonding can play a significant role in determining the preferred geometry.

Table 3: Predicted Influence of Solvent on Reactions

| Solvent Property | Effect on Reactivity | Effect on Conformation |

| Polarity | Can accelerate reactions with polar intermediates/transition states. | May favor more extended conformations to maximize solvation. |

| Protic/Aprotic | Protic solvents can solvate and potentially deactivate nucleophiles. Can also participate in proton transfer steps. | Can disrupt intramolecular hydrogen bonds, leading to different conformational preferences. |

| Hydrogen Bonding Capacity | Can influence the reactivity of the pyrimidine nitrogens, amino, and amide groups. | Can stabilize specific conformations through intermolecular hydrogen bonding. |

Theoretical and Computational Chemistry Studies on 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide. The electronic structure is fundamentally characterized by the interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-donating amino and amide functional groups.

The highest occupied molecular orbital (HOMO) is likely localized on the more electron-rich portions of the molecule, such as the amino group and the amide functionality, indicating these are the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the electron-deficient pyrimidine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

A range of global reactivity descriptors can be calculated to quantify the chemical behavior of the compound. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of this compound in a simulated physiological environment. mdpi.com These simulations track the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior.

The primary sources of flexibility in this molecule are the rotatable bonds within the propanamide side chain. The dihedral angles involving the C-C bonds of the side chain and the C-N bond connecting to the chiral center are of particular interest. MD simulations can reveal the preferred conformations and the energy barriers between them. The pyrimidine ring itself is largely planar and rigid, though some out-of-plane vibrations will occur. The amino and amide groups also exhibit rotational freedom.

Table 2: Key Dihedral Angles and Their Simulated Ranges of Motion

| Dihedral Angle | Atoms Involved | Predominant Conformation(s) | Flexibility |

|---|---|---|---|

| τ1 | N(amino)-C(chiral)-C(β)-C(carbonyl) | gauche (-60°), anti (180°) | High |

| τ2 | C(chiral)-C(β)-C(carbonyl)-N(amide) | trans (180°) | Moderate |

| τ3 | C(pyrimidine)-C(chiral)-N(amino)-H | gauche (±60°) | High |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of novel compounds. mdpi.comnih.gov For this compound, predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in its experimental characterization. nih.govrsc.org

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. The predicted shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the aliphatic side chain will be further upfield.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. Key vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the characteristic ring vibrations of the pyrimidine moiety.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Functional Group Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | 9.1, 8.8, 8.6 | Pyrimidine ring protons |

| ¹H NMR (δ, ppm) | 7.5, 7.1 | Amide protons (NH₂) |

| ¹H NMR (δ, ppm) | 4.5 | Chiral center proton (CH) |

| ¹H NMR (δ, ppm) | 3.5 | Amino group protons (NH₂) |

| ¹H NMR (δ, ppm) | 2.8 | Methylene protons (CH₂) |

| ¹³C NMR (δ, ppm) | 175 | Carbonyl carbon (C=O) |

| ¹³C NMR (δ, ppm) | 158, 155, 145 | Pyrimidine ring carbons |

| ¹³C NMR (δ, ppm) | 55 | Chiral center carbon |

| ¹³C NMR (δ, ppm) | 40 | Methylene carbon |

| IR Freq. (cm⁻¹) | 3400-3200 | N-H stretching (amine and amide) |

| IR Freq. (cm⁻¹) | 1680 | C=O stretching (amide) |

| IR Freq. (cm⁻¹) | 1600-1450 | C=C and C=N stretching (pyrimidine ring) |

Computational Design of Novel Derivatives based on the this compound Scaffold

The this compound scaffold presents multiple opportunities for chemical modification to modulate its physicochemical and potential biological properties. nih.govnih.govresearchgate.netnih.govresearchgate.net Computational design strategies, such as structure-based drug design, can guide the synthesis of novel derivatives with improved characteristics.

Modifications can be targeted at three primary regions: the pyrimidine ring, the amino group, and the propanamide tail. For example, substituting the pyrimidine ring with various functional groups could alter its electronic properties and interaction capabilities. Acylation or alkylation of the amino group could introduce new interaction sites. Modifications to the amide group could influence its hydrogen bonding capacity and metabolic stability.

Table 4: Proposed Derivatives and Rationale for Design

| Modification Site | Proposed Modification | Rationale | Desired Property Change |

|---|---|---|---|

| Pyrimidine Ring | Addition of a methoxy (B1213986) group | Increase electron density, potential for new H-bonds | Enhanced binding affinity |

| Pyrimidine Ring | Halogenation (F, Cl) | Modulate lipophilicity and electronic profile | Improved membrane permeability |

| Amino Group | N-acetylation | Neutralize charge, introduce H-bond acceptor | Altered solubility and interaction profile |

| Amino Group | N-methylation | Increase basicity and lipophilicity | Modified pharmacokinetic properties |

| Amide Group | Conversion to a carboxylic acid | Introduce a negative charge, strong H-bond donor/acceptor | Increased water solubility |

In Silico Modeling of Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)

The potential for this compound to engage in various non-covalent interactions is crucial for its behavior in a biological context. In silico modeling can be used to identify and characterize these interactions. nih.govresearchgate.netmdpi.comnih.gov

The molecule possesses several hydrogen bond donors (the amino and amide N-H groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the amide). These functional groups can form a network of hydrogen bonds with surrounding water molecules or with residues in a protein binding site.

Table 5: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor/Acceptor Site on Compound | Potential Partner | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Amino group (N-H) | Carbonyl oxygen, carboxylate | -3 to -6 |

| Hydrogen Bond | Amide group (N-H) | Water, hydroxyl groups | -3 to -6 |

| Hydrogen Bond | Pyrimidine nitrogens | Water, hydroxyl groups, amide N-H | -2 to -5 |

| Hydrogen Bond | Amide carbonyl (C=O) | Water, amino groups, hydroxyl groups | -2 to -5 |

| π-π Stacking | Pyrimidine ring | Aromatic amino acid side chains (Phe, Tyr, Trp) | -1 to -3 |

Structure Activity Relationship Sar Studies and Ligand Design Principles Involving the 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide Scaffold

Exploration of Structural Modifications on the Pyrimidine (B1678525) Ring and Their Impact on Molecular Recognition

The pyrimidine ring is a crucial component of the (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide scaffold, playing a pivotal role in anchoring the molecule within the binding sites of biological targets, often through hydrogen bonding and π-π stacking interactions. SAR studies on related pyrimidine-containing compounds, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, have shed light on the impact of various substitutions on this ring system. nih.govmdpi.comslideshare.netresearchgate.net

Key findings from these studies indicate that the electronic and steric properties of substituents on the pyrimidine ring can significantly modulate binding affinity and selectivity. For instance, the introduction of small, electron-withdrawing groups can enhance hydrogen bond acceptor strength, leading to stronger interactions with donor residues in an enzyme's active site. Conversely, bulky substituents may either provide beneficial van der Waals interactions or cause steric hindrance, depending on the topology of the binding pocket.

In the context of DPP-4 inhibitors with a pyrimidine-2,4-dione core, modifications at the N1 and N3 positions have been extensively explored. acs.org While this is a different pyrimidine substitution pattern, the principles of molecular recognition are transferable. For example, attaching a cyanobenzyl group at the N1 position has been shown to occupy the S1 pocket of DPP-4, with the nitrile group forming a key hydrogen bond. acs.org For the this compound scaffold, substitutions at the 2, 4, and 6 positions of the pyrimidine ring are synthetically accessible and offer avenues for optimizing interactions.

| Modification on Pyrimidine Ring | Potential Impact on Molecular Recognition | Rationale |

| Introduction of a small halogen (e.g., F, Cl) | Enhanced binding affinity | Can form halogen bonds and increase metabolic stability. |

| Addition of a methyl or ethyl group | Increased van der Waals interactions or steric clash | Dependent on the size and shape of the binding pocket. |

| Incorporation of a methoxy (B1213986) group | Potential for additional hydrogen bonding | The oxygen atom can act as a hydrogen bond acceptor. |

| Introduction of an amino group | Formation of new hydrogen bonds | Can act as a hydrogen bond donor. |

These examples, drawn from broader studies on pyrimidine-containing bioactives, highlight the importance of systematic exploration of the pyrimidine ring's substitution pattern to fine-tune the molecular recognition properties of the this compound scaffold.

Impact of Substitutions on the Propanamide Backbone on Conformational Preferences and Interaction Profiles

The propanamide backbone of this compound provides conformational flexibility, which is critical for orienting the key pharmacophoric elements—the amino group and the pyrimidine ring—in a bioactive conformation. Modifications to this backbone can have a profound impact on the molecule's conformational preferences and, consequently, its interaction profile with a biological target.

The primary points for modification on the propanamide backbone are the amide nitrogen and the α- and β-carbons. N-alkylation of the amide can influence its hydrogen bonding capability and introduce steric bulk. Substitutions at the α-carbon can restrict conformational freedom and introduce new interaction points.

Studies on β-amino acids, the core of the propanamide structure, have shown that substitutions on the backbone can significantly alter the accessible conformations. For instance, cyclization of the backbone, by tethering the α- and β-carbons, can pre-organize the molecule into a specific conformation, which may be more favorable for binding, thus reducing the entropic penalty upon binding.

| Backbone Substitution | Effect on Conformation | Impact on Interaction Profile |

| N-Methylation of the amide | Loss of a hydrogen bond donor | May reduce non-specific binding but could disrupt a key interaction. |

| Introduction of a methyl group at the α-position | Restricted bond rotation | Can lock the molecule in a more bioactive or inactive conformation. |

| Introduction of a hydroxyl group at the α-position | Potential for new hydrogen bonds | Can introduce a new hydrogen bond donor/acceptor. |

Enantiomeric Purity and its Significance in Structure-Activity Contexts within Molecular Systems

Biological systems, being chiral themselves, often exhibit stereoselectivity when interacting with chiral molecules. For the this compound scaffold, the stereochemistry at the C3 position is of paramount importance. The (3R)-configuration dictates a specific three-dimensional arrangement of the amino group, the pyrimidine ring, and the propanamide backbone. This precise spatial orientation is often critical for optimal interaction with the chiral environment of an enzyme's active site or a receptor's binding pocket.

The significance of enantiomeric purity is well-established in drug development. In many cases, one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. For DPP-4 inhibitors, for example, the stereochemistry of the amino group that interacts with the key acidic residues in the active site is crucial for potent inhibition.

The differential activity of enantiomers can be dramatic. For instance, in many β-amino acid-containing inhibitors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, or vice versa, depending on the specific target and the rest of the molecular structure. This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds to accurately assess their biological activity and to develop safe and effective therapeutic agents.

| Enantiomer | Potential Biological Activity | Reason for Differential Activity |

| This compound | Eutomer (biologically active) | The specific 3D arrangement of functional groups allows for optimal interactions with the chiral binding site of the target protein. |

| (3S)-3-Amino-3-(pyrimidin-5-yl)propanamide | Distomer (less active or inactive) | The mirror-image arrangement of functional groups leads to a suboptimal fit and weaker interactions with the target. |

Therefore, maintaining high enantiomeric purity is a critical aspect of the design and development of bioactive molecules based on the this compound scaffold.

Design Principles for Modulating Specific Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites, receptor binding domains)

The rational design of ligands based on the this compound scaffold involves a deep understanding of the molecular interactions that govern binding to a specific biological target. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches used to modulate these interactions and optimize ligand properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target macromolecule is known, SBDD can be a powerful tool. Molecular docking studies can predict the binding mode of the this compound scaffold within the active site. This allows for the identification of key interactions, such as:

Hydrogen Bonds: The amino group and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. The amide group of the propanamide backbone can also participate in hydrogen bonding.

Ionic Interactions: If the amino group is protonated at physiological pH, it can form a salt bridge with acidic residues (e.g., aspartate or glutamate) in the active site.

Hydrophobic Interactions: The pyrimidine ring and any alkyl substituents can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By analyzing the predicted binding mode, medicinal chemists can design modifications to the scaffold that enhance these interactions or introduce new ones, thereby improving binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These methods rely on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a typical pharmacophore model might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyrimidine ring), and a hydrophobic feature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent analogs.

For a series of compounds based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Collection: A series of analogs with varying substituents on the pyrimidine ring and the propanamide backbone would be synthesized and their biological activity (e.g., IC50 or Ki values) measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

The resulting QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that hydrophobicity at a particular position is positively correlated with activity, while steric bulk is negatively correlated. This information can then be used to prioritize the synthesis of new analogs with a higher probability of being active. While a specific QSAR model for this compound is not publicly available, QSAR studies on related heterocyclic compounds have proven to be a valuable tool in the optimization of lead compounds.

Role of 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Organic Molecules

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide is a valuable asset in the asymmetric synthesis of complex organic molecules, where the precise control of stereochemistry is paramount. Chiral β-amino acids and their derivatives are fundamental components in the synthesis of numerous biologically active compounds, including peptides, peptidomimetics, and natural products. nih.govhilarispublisher.commdpi.com The inherent chirality of this compound allows for its direct incorporation into target molecules, thereby establishing a key stereocenter.

The pyrimidine (B1678525) ring present in the molecule offers a site for further functionalization, enabling the construction of diverse and complex structures. Methodologies for the enantioselective synthesis of β-amino acid derivatives often involve catalytic processes that ensure high stereochemical purity, a critical factor in the synthesis of pharmaceuticals and other bioactive compounds. nih.govhilarispublisher.com

Table 1: Examples of Complex Molecules Synthesized Using Chiral β-Amino Acid Building Blocks

| Target Molecule Class | Significance | Role of Chiral β-Amino Acid |

| β-Peptides | Exhibit unique secondary structures and resistance to proteolysis. | Forms the peptide backbone, dictating the helical or sheet-like conformation. |

| Peptidomimetics | Mimic the structure and function of natural peptides with improved stability. | Provides a scaffold for the attachment of various functional groups to interact with biological targets. |

| Natural Products | Possess diverse and potent biological activities. | Serves as a key chiral precursor in the total synthesis of complex natural products. |

| Pharmaceutical Ingredients | Form the core of many therapeutic agents. | The stereochemistry of the β-amino acid is often crucial for pharmacological activity. |

Utilization in the Preparation of Other Chiral Compounds with Potential Research Interest

The chemical versatility of this compound extends to its use as a precursor for a variety of other chiral compounds with significant research interest. The primary amine and amide functionalities can be readily transformed into other functional groups, allowing for the synthesis of a diverse array of chiral molecules.

For instance, the amine group can be derivatized to form amides, sulfonamides, or carbamates, while the propanamide moiety can be hydrolyzed to the corresponding carboxylic acid, (R)-3-Amino-3-(pyrimidin-5-yl)propanoic acid, which is a commercially available building block. bldpharm.com This carboxylic acid can then participate in a wide range of transformations, such as esterification, amidation, and reduction to the corresponding amino alcohol. These transformations provide access to a broad spectrum of chiral building blocks for further synthetic endeavors.

Development of Novel Methodologies Using this compound as a Key Stereogenic Precursor

The unique structural features of this compound make it an attractive substrate for the development of novel synthetic methodologies. Its bifunctional nature, possessing both a nucleophilic amine and an amide group, allows it to participate in a variety of chemical reactions. The pyrimidine ring can also influence the reactivity and selectivity of these transformations.

Research in the field of asymmetric synthesis continually seeks to develop new and efficient methods for the construction of chiral molecules. wustl.edu The use of chiral building blocks like this compound can facilitate the discovery and optimization of new stereoselective reactions. For example, it can be employed as a chiral template to induce asymmetry in reactions occurring at other parts of the molecule.

Incorporation into Chiral Ligands or Catalysts

A significant application of chiral molecules like this compound lies in their incorporation into chiral ligands or catalysts for asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds.

The nitrogen atoms of the pyrimidine ring and the amino group of this compound can act as coordination sites for metal centers, forming chiral metal complexes. These complexes can then be utilized as catalysts in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the ligand plays a crucial role in determining the enantioselectivity of the catalyzed reaction. The synthesis of chiral pyrimidine derivatives for use in catalysis is an active area of research. mdpi.comacs.org

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Asymmetric Reaction | Metal Catalyst | Potential for High Enantioselectivity |

| Hydrogenation of C=C and C=O bonds | Rhodium, Ruthenium, Iridium | High |

| Asymmetric Allylic Alkylation | Palladium, Iridium | High |

| Diels-Alder Reactions | Copper, Lewis Acids | Moderate to High |

| Michael Additions | Rhodium, Copper | Moderate to High |

Future Directions and Emerging Research Avenues for 3r 3 Amino 3 Pyrimidin 5 Yl Propanamide

Integration with Flow Chemistry and Automated Synthesis for Enhanced Research Throughput

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production and derivatization of complex molecules like (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Automated synthesis platforms integrated with flow reactors can dramatically accelerate the exploration of this compound's chemical space. By systematically varying reactants, catalysts, and conditions, vast libraries of derivatives can be rapidly synthesized. This high-throughput approach is invaluable for screening for biological activity or novel material properties. For instance, the synthesis of chiral amines and β-amino acid derivatives has been successfully demonstrated in continuous-flow systems, highlighting the feasibility of applying this technology. whiterose.ac.ukthieme.dersc.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited; temperature and concentration gradients are common. | Precise control over temperature, pressure, and mixing. whiterose.ac.uk |

| Scalability | Challenging; often requires re-optimization. | Simpler to scale by running the system for longer periods ('scaling out'). |

| Safety | Higher risk with large volumes of hazardous materials. | Smaller reaction volumes at any given time reduce risk. whiterose.ac.uk |

| Efficiency & Yield | Can be lower due to side reactions and difficult optimization. | Often higher yields and purity due to superior control. rsc.org |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent automated control. |

Exploration of Novel Catalytic Systems for its Preparation and Derivatization

The enantioselective synthesis of the (3R) stereocenter is the most critical step in producing this compound. Future research will likely focus on developing more efficient and sustainable catalytic systems for this purpose.

Biocatalysis : Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer unparalleled stereoselectivity under mild, environmentally friendly conditions. mdpi.comnih.govnih.gov The use of ω-transaminases, for example, for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established green technology. mdpi.com Engineering these enzymes could tailor them for high efficiency and specificity towards the pyrimidine-containing precursor of the target molecule.

Organocatalysis : Small organic molecules, such as chiral phosphoric acids or β-amino acids, can catalyze asymmetric reactions with high enantioselectivity. mdpi.comnih.gov These metal-free catalysts are often less sensitive to air and moisture than traditional metal catalysts, making them attractive for practical synthesis. Research into novel bifunctional organocatalysts that can activate both reacting partners simultaneously could lead to highly efficient routes. rsc.orgwustl.edu

Metal Catalysis : Advances in transition-metal catalysis, particularly with iridium, rhodium, and copper, continue to provide powerful tools for asymmetric synthesis. The development of new chiral ligands can further improve the enantioselectivity and substrate scope of these reactions, enabling the synthesis of a wide array of derivatives.

| Catalytic System | Key Advantages | Potential Application |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | Exceptional enantioselectivity (>99% ee), mild aqueous conditions, sustainable. hims-biocat.eu | Asymmetric amination of a ketone precursor to form the chiral amine center. mdpi.com |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Metal-free, lower toxicity, robust, good functional group tolerance. nih.gov | Enantioselective Mannich-type reactions or conjugate additions to build the carbon backbone. organic-chemistry.org |

| Transition-Metal Catalysis (e.g., Chiral Ligand Complexes) | High turnover numbers, broad substrate scope, well-established methodologies. | Asymmetric hydrogenation or transfer hydrogenation of an enamine precursor. |

Advanced Materials Science Applications of Chiral Aminopropanamides (if applicable)

Chirality is a key property in materials science, influencing everything from optical and electronic properties to biological interactions. chiralpedia.comlight-chiral-materials-science.jp As a chiral building block, this compound and its derivatives could be incorporated into novel materials.

Chiral Polymers : The molecule could serve as a monomer for the synthesis of optically active polyamides or other polymers. nih.gov Such chiral polymers can exhibit unique properties, like the ability to form helical structures, which are of interest in chiral separation, asymmetric catalysis, and chiroptical devices. cmu.edursc.org The pyrimidine (B1678525) moiety could introduce specific hydrogen bonding or π-stacking interactions, influencing the polymer's secondary structure.

Enantioselective Surfaces : Immobilizing the chiral compound onto a solid support, such as silica (B1680970) or graphene, could create chiral stationary phases for HPLC or materials for enantioselective sensors. nih.govresearchgate.net These materials could be used to separate racemic mixtures or detect the presence of specific enantiomers.

Metal-Organic Frameworks (MOFs) : The functional groups on the molecule (amine, amide, pyrimidine nitrogens) make it a potential candidate for a chiral ligand in the construction of MOFs. Chiral MOFs are highly sought after for applications in asymmetric catalysis, enantioselective separations, and sensing.

Expanding the Scope of its Use as a Versatile Chiral Synthon in Diverse Academic Research Fields

A chiral synthon is a molecular fragment used to introduce a specific chiral center into a larger molecule. nih.gov this compound possesses multiple functional groups—a primary amine, a primary amide, and a pyrimidine ring—that can be selectively modified, making it a highly versatile building block for organic synthesis. illinois.edu

The primary amine can be acylated, alkylated, or used in condensation reactions to form imines or heterocycles. The amide can be hydrolyzed to a carboxylic acid or reduced to a diamine. The pyrimidine ring itself can be functionalized or used to coordinate with metals. This versatility allows for the synthesis of a wide range of more complex chiral molecules, including peptide mimics (peptidomimetics), novel heterocyclic scaffolds, and potential pharmaceutical intermediates. Its use as a synthon could be pivotal in constructing libraries of compounds for drug discovery and chemical biology. growingscience.com

Interdisciplinary Research Incorporating this compound as a Molecular Probe

The pyrimidine core of this compound is a bioisostere of purine (B94841) and is a key component of nucleobases, suggesting it could interact with biological systems that recognize such structures, like enzymes or receptors. mdpi.comorientjchem.org This opens the door to its use as a molecular probe.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the amine or a derivatized position on the pyrimidine ring, researchers could create tools to study biological processes. For example, a fluorescently labeled version could be used to visualize its localization within cells or its binding to a specific protein target. Pyrimidine analogues have been successfully used as chemical probes to monitor DNA replication in parasites. nih.gov Similarly, this compound could be developed into a probe to investigate enzymes involved in pyrimidine metabolism or kinases, which are often targeted in cancer therapy. nih.govnih.gov The inherent chirality of the molecule could be crucial for achieving specific and high-affinity binding to biological targets. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.